

Application Note: Imaging Oil Orange SS Stained Samples in Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oil Orange ss*

Cat. No.: *B1669088*

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Introduction

Oil Orange SS, also known as Solvent Orange 2 or 1-(o-Tolylazo)-2-naphthol, is a lipophilic azo dye commonly used for staining neutral lipids and triglycerides in biological samples.^{[1][2]} Its ability to selectively partition into hydrophobic environments makes it a valuable tool for visualizing lipid droplets, which are dynamic organelles involved in lipid metabolism, storage, and signaling. Dysregulation of lipid droplet dynamics is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease, making their study crucial in drug development.^{[3][4]} This application note provides a detailed protocol for staining samples with **Oil Orange SS** and imaging them using fluorescence microscopy.

Principle of Staining

Oil Orange SS is a non-polar molecule that readily dissolves in lipids. When applied to cells or tissues, it selectively accumulates in the neutral lipid core of lipid droplets. While traditionally viewed as a brightfield stain, its chromophoric properties suggest potential for fluorescence microscopy. The underlying principle for its use in fluorescence microscopy is the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This emitted light can be captured to generate high-contrast images of lipid-rich structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Oil Orange SS** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₄ N ₂ O	[1]
Molecular Weight	262.31 g/mol	[1][5]
Synonyms	Solvent Orange 2, 1-(o-Tolylazo)-2-naphthol, Orange OT	[1][5][6]
Appearance	Orange to red powder/crystal	[1][6]
Melting Point	127 - 132 °C	[1]
Maximum Absorption (in Chloroform)	492 nm	[6]
Maximum Absorption (in Methanol)	487 - 491 nm	[7]

Experimental Protocols

Materials

- **Oil Orange SS** (CAS No. 2646-17-5)
- Stock Solvent: Absolute Ethanol or Isopropanol
- Working Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative (optional): 4% Paraformaldehyde (PFA) in PBS
- Mounting Medium: Aqueous mounting medium or glycerol-based medium compatible with fluorescence microscopy.
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets

Staining Protocol for Cultured Cells

- Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluence.
- Induction of Lipid Droplets (Optional): To enhance lipid droplet formation, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.
- Fixation (Optional):
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Note: Fixation can sometimes affect lipid droplet morphology. It is advisable to compare results with live-cell staining if possible.[4]
- Staining:
 - Prepare a stock solution of **Oil Orange SS** (e.g., 1 mg/mL) in absolute ethanol or isopropanol.
 - Dilute the stock solution in PBS to a final working concentration (e.g., 1-5 µg/mL). The optimal concentration may need to be determined empirically.
 - Incubate the cells with the **Oil Orange SS** working solution for 15-30 minutes at room temperature, protected from light.
- Washing:
 - Gently wash the cells three times with PBS to remove excess stain.
- Mounting:
 - Mount the coverslips onto microscope slides using an aqueous mounting medium.

- Seal the coverslips with nail polish to prevent drying.
- Imaging:
 - Image the samples immediately using a fluorescence microscope.

Staining Protocol for Tissue Sections

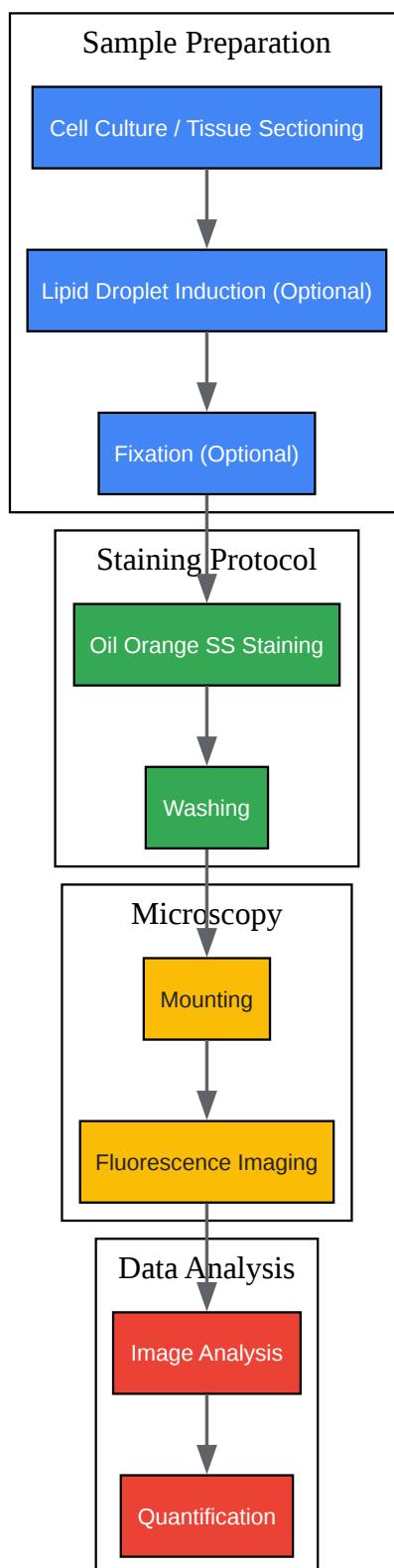
- Tissue Preparation: Process and section the tissue according to standard histological techniques (e.g., frozen or paraffin-embedded sections).
- Deparaffinization and Rehydration (for paraffin sections):
 - Deparaffinize the sections in xylene or a xylene substitute.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
- Staining:
 - Prepare the **Oil Orange SS** working solution as described for cultured cells.
 - Incubate the tissue sections with the staining solution for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Washing:
 - Gently wash the sections three times with PBS.
- Counterstaining (Optional):
 - A nuclear counterstain such as DAPI can be used to visualize the cell nuclei.
- Mounting:
 - Mount the sections with an aqueous mounting medium and a coverslip.
- Imaging:
 - Image the samples using a fluorescence microscope.

Microscopy Settings

The optimal microscopy settings for imaging **Oil Orange SS** will depend on the specific microscope and filter sets available. Based on the known maximum absorption of around 490 nm, the following settings are recommended as a starting point.

Parameter	Recommended Setting	Notes
Excitation Wavelength	488 nm (or a filter set covering ~470-495 nm)	This aligns with the maximum absorption peak of Oil Orange SS.
Emission Wavelength	> 510 nm (or a long-pass filter)	The exact emission peak is not well-documented; therefore, a broad detection range is recommended initially.
Objective Lens	40x or 63x oil immersion objective	For high-resolution imaging of individual lipid droplets.
Imaging Mode	Epifluorescence or Confocal Microscopy	Confocal microscopy will provide better optical sectioning and reduce out-of-focus blur.

Experimental Workflow



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Caption: Experimental workflow for imaging **Oil Orange SS** stained samples.

Data Presentation and Analysis

Fluorescence images should be captured in a high-resolution format (e.g., TIFF). Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used for quantitative analysis of lipid droplets. Key parameters to quantify may include:

- Number of lipid droplets per cell: Provides a measure of lipid accumulation.
- Size and volume of lipid droplets: Indicates the extent of lipid storage.
- Total lipid content per cell: Calculated from the total fluorescence intensity of **Oil Orange SS**.

Troubleshooting

- Weak Signal: Increase the concentration of **Oil Orange SS**, extend the incubation time, or use a more sensitive detector.
- High Background: Decrease the concentration of **Oil Orange SS**, shorten the incubation time, or increase the number of washing steps. Ensure the stain is fully dissolved in the working buffer.
- Photobleaching: Minimize the exposure time to the excitation light and use an anti-fade mounting medium.
- Non-specific Staining: Ensure that the washing steps are thorough. Compare with unstained control samples to identify autofluorescence.

Conclusion

Oil Orange SS is a versatile and cost-effective dye for the visualization of lipid droplets in both cultured cells and tissue sections. By following the protocols outlined in this application note, researchers can obtain high-quality fluorescence images for the qualitative and quantitative analysis of lipid storage. The provided microscopy settings offer a solid starting point, which can be further optimized to suit specific experimental needs and equipment. This will aid in the investigation of lipid metabolism and the development of novel therapeutics for metabolic diseases.

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